tert-Butyl(R)-(4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate
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Overview
Description
(®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester is a complex organic compound that features a unique structure combining elements of both carbamic acid and benzocycloheptene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, making it suitable for substrates sensitive to harsh environments.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: Using tert-butyl hydroperoxide (TBHP) as an oxidant.
Reduction: Typically involves hydrogenation reactions.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst such as bismuth (III) oxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can yield carboxylic acids and ketones .
Scientific Research Applications
Chemistry
In organic chemistry, (®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester is used as a protecting group for amino acids during peptide synthesis . Its stability under various conditions makes it an ideal choice for complex synthetic routes.
Biology and Medicine
. Its unique structure allows for selective interactions with biological targets, making it a valuable tool in drug development.
Industry
In the industrial sector, (®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of (®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing the active form of the molecule, which then interacts with its target . This process often involves the formation of a reactive intermediate that can covalently modify the target protein, leading to its inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester is unique due to its combination of a benzocycloheptene core with a carbamic acid ester group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, which are not commonly found in simpler tert-butyl esters .
Properties
Molecular Formula |
C14H18N2O4 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-10-8-19-11-7-5-4-6-9(11)15-12(10)17/h4-7,10H,8H2,1-3H3,(H,15,17)(H,16,18)/t10-/m1/s1 |
InChI Key |
STPHEUUFTOGKNY-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC2=CC=CC=C2NC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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